molecular formula C13H18Cl2O2Si B12609876 Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- CAS No. 650598-41-7

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)-

Cat. No.: B12609876
CAS No.: 650598-41-7
M. Wt: 305.27 g/mol
InChI Key: KTNHRQYRBCSGAI-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a triethylsilyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dichloro-4-(triethylsilyl)- typically involves the chlorination of benzoic acid followed by the introduction of the triethylsilyl group. One common method involves the reaction of benzoic acid with thionyl chloride to form 3,5-dichlorobenzoic acid. This intermediate is then reacted with triethylsilyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can remove the chlorine atoms or the triethylsilyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dichloro-4-(triethylsilyl)- involves its interaction with specific molecular targets. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a triethylsilyl group.

    2,4-Dichloro-3,5-difluorobenzoic acid: Contains fluorine atoms instead of the triethylsilyl group.

    3,5-Dichlorobenzoic acid: Lacks the triethylsilyl group.

Uniqueness

Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

650598-41-7

Molecular Formula

C13H18Cl2O2Si

Molecular Weight

305.27 g/mol

IUPAC Name

3,5-dichloro-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

KTNHRQYRBCSGAI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C=C1Cl)C(=O)O)Cl

Origin of Product

United States

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